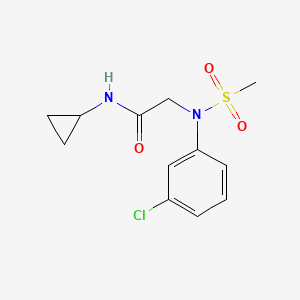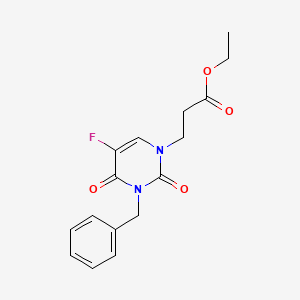
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide, also known as ML297, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been identified as a potent and selective inhibitor of the K2P3.1 potassium channel. This channel is involved in several physiological processes, including cell proliferation, apoptosis, and migration. 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide inhibits the K2P3.1 potassium channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, which in turn reduces the flow of potassium ions across the cell membrane. This reduction in potassium ion flow has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide inhibits cell proliferation and induces apoptosis. In inflammatory cells, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide reduces the production of pro-inflammatory cytokines. 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has also been shown to reduce the migration of cancer cells, which is an important step in the metastatic process.
実験室実験の利点と制限
One of the advantages of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its potency and selectivity for the K2P3.1 potassium channel. This makes it a valuable tool for studying the role of this channel in various physiological processes. Additionally, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties, which makes it a useful tool for studying inflammatory diseases. However, one of the limitations of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide is its potential off-target effects. While 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide is selective for the K2P3.1 potassium channel, it may interact with other channels or proteins in the cell, which could lead to unintended effects.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide. One area of interest is the development of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide as a cancer therapy. Further studies are needed to determine the efficacy of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide in various cancer types and to optimize its dosing and delivery. Additionally, the anti-inflammatory properties of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide make it a potential treatment for inflammatory diseases, and further studies are needed to determine its efficacy in these conditions. Finally, the development of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide analogs with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide is a promising compound with potential applications in drug discovery and development. Its potency and selectivity for the K2P3.1 potassium channel make it a valuable tool for studying the role of this channel in various physiological processes. Additionally, its anti-inflammatory properties make it a potential treatment for inflammatory diseases. Further studies are needed to determine the efficacy and safety of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide in various conditions and to develop novel analogs with improved properties.
合成法
The synthesis method of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-methoxybenzylamine with 2-(4-chlorophenyl)acetyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)acetamide has been reported in several studies, and the yield and purity of the compound have been optimized through various methods.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-5-3-2-4-13(15)11-18-16(19)10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFMHAOGNITELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)


![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)


![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)